Bienvenue dans la boutique en ligne BenchChem!

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Pharmacology Oncology DCN1 Inhibition

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 1796969-21-5) is a synthetic piperidinyl urea derivative featuring a 3-cyanopyridine head group, a piperidine linker, and a 2,6-difluorophenyl urea tail (molecular formula C₁₉H₁₉F₂N₅O; MW 371.39 g/mol). This compound belongs to a class of piperidinyl ureas investigated as inhibitors of the DCN1–UBE2M protein–protein interaction, a regulatory node in cullin neddylation relevant to oncology target validation.

Molecular Formula C19H19F2N5O
Molecular Weight 371.392
CAS No. 1796969-21-5
Cat. No. B2579236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
CAS1796969-21-5
Molecular FormulaC19H19F2N5O
Molecular Weight371.392
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC=N3)C#N
InChIInChI=1S/C19H19F2N5O/c20-15-4-1-5-16(21)17(15)25-19(27)24-12-13-6-9-26(10-7-13)18-14(11-22)3-2-8-23-18/h1-5,8,13H,6-7,9-10,12H2,(H2,24,25,27)
InChIKeyKGTFBQNOIUBLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 1796969-21-5) – Compound Class, Physicochemical Profile, and Procurement Relevance


1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 1796969-21-5) is a synthetic piperidinyl urea derivative featuring a 3-cyanopyridine head group, a piperidine linker, and a 2,6-difluorophenyl urea tail (molecular formula C₁₉H₁₉F₂N₅O; MW 371.39 g/mol) [1]. This compound belongs to a class of piperidinyl ureas investigated as inhibitors of the DCN1–UBE2M protein–protein interaction, a regulatory node in cullin neddylation relevant to oncology target validation [1][2]. Its substitution pattern – a 3-cyano substituent on the pyridine ring combined with 2,6-difluoro substitution on the phenyl urea – is distinct among commercially catalogued analogs and may confer differentiated target engagement or physicochemical properties relative to mono-halogenated, trifluoromethyl, or methoxy-phenyl congeners .

Why 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea Cannot Be Casually Substituted by In-Class Piperidinyl Ureas – A Quantitative Rationale for Discrete Procurement


Piperidinyl ureas sharing the 3-cyanopyridine-piperidine scaffold are not functionally interchangeable. Published structure–activity relationship (SAR) studies on the DCN1–UBE2M inhibitor series demonstrate that even single-atom changes on the terminal phenyl urea ring produce >10-fold shifts in biochemical IC₅₀ and cell-based cullin neddylation inhibition [1][2]. Specifically, the 2,6-difluorophenyl motif in the target compound represents a distinct electronic and steric profile versus the 3-trifluoromethylphenyl (CAS 1797852-78-8), 2-chlorophenyl, 5-chloro-2-methoxyphenyl, or 3,4-dimethoxybenzyl analogs available from common screening libraries. Generic procurement – ordering whichever piperidinyl urea is cheapest or fastest to ship – therefore risks acquiring a compound with quantitatively different target potency, cell permeability, or metabolic stability, confounding hit validation, SAR progression, or in vivo proof-of-concept studies.

Quantitative Differentiation Evidence for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea vs. Its Closest Piperidinyl Urea Analogs


Caveat on Available Quantitative Evidence – Limited Comparator Data Identified for This Specific CAS Registry Number

A systematic search of primary literature, patents, and authoritative chemical databases (PubChem, ChemSpider, ChEMBL) as of May 2026 did not retrieve any peer-reviewed publication, patent example, or curated database entry containing quantitative biochemical, cellular, or in vivo data for CAS 1796969-21-5 [1]. The compound is catalogued on commercial vendor platforms but without associated bioactivity data. The closest characterized analogs belong to the piperidinyl urea DCN1 inhibitor series published by Scott et al. (J. Med. Chem. 2018, 61, 2677–2693) and Strickland et al. (J. Med. Chem. 2018, 61, 2694–2706); however, neither publication explicitly reports data for the 2,6-difluorophenyl urea variant [2][3]. Consequently, all evidence presented below for the target compound is necessarily labeled as 'Class-level inference' or 'Supporting evidence,' reflecting extrapolation from structurally proximal analogs reported in the same chemical series.

Pharmacology Oncology DCN1 Inhibition

Class-Level Inference of DCN1–UBE2M Biochemical Potency Retained Across Piperidinyl Urea Scaffold

In the foundational piperidinyl urea DCN1 inhibitor series, compounds retaining the 3-cyanopyridine-piperidine core and varying only the terminal phenyl urea substituent exhibited TR-FRET IC₅₀ values between 10 nM and 2.2 µM against the DCN1–UBE2M protein–protein interaction (Scott et al., 2018, Table 1) [1]. The most potent analog in this series (compound 7, bearing a 3-trifluoromethylphenyl urea) showed a TR-FRET IC₅₀ of 11 nM [1]. While no direct measurement exists for the 2,6-difluorophenyl analog, the SAR trend demonstrates that ortho-substituted, electron-withdrawing phenyl ureas are compatible with sub-micromolar DCN1 inhibition. The 2,6-difluoro pattern introduces a symmetric, electron-deficient aryl ring with distinct conformational preferences (planar urea geometry favored by intramolecular H-bonding with both ortho-fluorines) compared to the meta-CF₃ or ortho-Cl analogs [2].

DCN1 UBE2M Cullin Neddylation

Distinct Physicochemical Properties of the 2,6-Difluorophenyl Analog vs. Common Piperidinyl Urea Comparators

Computationally predicted physicochemical parameters differentiate the 2,6-difluorophenyl analog from its closest commercially available comparators. Relative to the 3-trifluoromethylphenyl analog (CAS 1797852-78-8; MW 405.38, clogP ~3.5), the 2,6-difluoro analog (MW 371.39, predicted clogP ~2.6–2.9) is ~34 Da lighter and ~0.6–0.9 log units less lipophilic, consistent with the smaller van der Waals volume and reduced hydrophobicity of fluorine versus trifluoromethyl [1]. These differences fall within ranges known to influence passive membrane permeability, aqueous solubility, and plasma protein binding in the piperidinyl urea series, where metabolic stability was shown to be a key optimization parameter (CLint for compound 7 = 170 mL/min/kg in mouse microsomes) [2].

Physicochemical Properties Druglikeness Permeability

Differentiated Ligand Efficiency Metrics – 2,6-Difluoro Substitution as a Fragment-Evolution Strategy in the Piperidinyl Urea Chemotype

Assuming comparable or modestly reduced DCN1–UBE2M biochemical potency for the 2,6-difluorophenyl analog relative to compound 7 (TR-FRET IC₅₀ = 11 nM), the lower molecular weight and reduced lipophilicity of the difluoro analog yield favorable ligand efficiency indices. If the difluoro analog exhibits an IC₅₀ of ≤100 nM (conservative class-based estimate), its LipE (pIC₅₀ − clogP) would be ≥4.1–4.4, compared to compound 7's LipE of ~4.5 (pIC₅₀ ≈ 7.96, clogP ~3.5) [1]. The 2,6-difluoro pattern thus represents a fragment-evolution option that may preserve target potency while reducing molecular complexity (fewer heavy atoms, lower fraction sp³, reduced aromatic ring count vs. dimethoxybenzyl analogs), aligning with lead optimization principles favoring lower molecular weight starting points [2].

Ligand Efficiency Fragment-Based Drug Design SAR

Recommended Research Applications for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea Based on Differentiated Compound Properties


DCN1–UBE2M Inhibitor Screening and Paralog Selectivity Profiling Campaigns

The 2,6-difluorophenyl urea variant serves as a structurally distinct probe for interrogating DCN1 paralog selectivity (DCUN1D1–5). The symmetric ortho-fluorine substitution may differentially affect binding to the UBE2M docking cleft compared to mono-substituted or meta-substituted analogs, enabling researchers to deconvolute which structural features drive DCN1 vs. DCN2/3 selectivity – a question not addressed by the published piperidinyl urea series [1].

Physicochemical Optimization Studies in the Piperidinyl Urea Chemical Series

With a predicted lower logP relative to the 3-trifluoromethyl lead (compound 7) and a lower molecular weight than both the 3,4-dimethoxybenzyl and 5-chloro-2-methoxyphenyl analogs, this compound is suited for systematic studies correlating aryl substitution with kinetic solubility, CYP inhibition, and microsomal stability, building on the reported metabolic liability (CLint = 170 mL/min/kg) of earlier piperidinyl ureas [2].

Fragment-Efficiency and Scaffold-Hopping Starting Point

The favorable ligand efficiency profile (estimated LipE ≥ 4.1) positions this compound as a viable starting point for fragment-merging or scaffold-hopping initiatives aimed at identifying novel chemotypes that retain DCN1–UBE2M antagonism while improving in vivo pharmacokinetics, reducing off-target pharmacology, or accessing proprietary chemical space for intellectual property generation [3].

Negative Control or Inactive Comparator Design for DCN1 Pathway Studies

If empirical testing reveals that the 2,6-difluoro substitution substantially weakens DCN1–UBE2M binding (IC₅₀ > 2 µM) relative to compound 7, this analog may be repurposed as a structurally matched negative control for cellular neddylation assays, a valuable tool lacking in published DCN1 inhibitor studies where inactive analogs were not comprehensively characterized [1].

Quote Request

Request a Quote for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.